25-Hydroxy-24-epi-brassinolide
Description
Properties
Molecular Formula |
C28H48O7 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R,5S)-3,4,6-trihydroxy-5,6-dimethylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O7/c1-14(23(31)24(32)15(2)26(3,4)34)17-7-8-18-16-13-35-25(33)20-11-21(29)22(30)12-28(20,6)19(16)9-10-27(17,18)5/h14-24,29-32,34H,7-13H2,1-6H3/t14-,15-,16-,17+,18-,19-,20+,21-,22+,23+,24+,27+,28+/m0/s1 |
InChI Key |
IGZXDKCXHICLQE-LSYAKQBXSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)C(C(C(C)C(C)(C)O)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)(C)O)O)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)C(C(C(C)C(C)(C)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brassinosteroids share a core steroidal structure but differ in hydroxylation patterns, side-chain modifications, and stereochemistry. Below is a comparative analysis of 25-Hydroxy-24-epi-brassinolide with key analogs:
Structural and Physicochemical Properties
<sup>a</sup>Predicted LogP values based on structural analogs; <sup>b</sup>Estimated by adding a hydroxyl group (MW +16) to 24-epibrassinolide; <sup>c</sup>Lower LogP due to increased polarity from C25 hydroxyl.
Bioactivity and Functional Differences
- Stress Tolerance: 24-Epibrassinolide is documented to improve plant resilience to abiotic stressors (e.g., salinity, heavy metals) by modulating antioxidant enzyme activity . The C25 hydroxyl group in 25-Hydroxy-24-epi-brassinolide could further stabilize reactive oxygen species (ROS) scavenging mechanisms.
- Growth Promotion: Both compounds enhance hypocotyl elongation and leaf expansion, but 25-Hydroxy-24-epi-brassinolide may exhibit delayed metabolic degradation due to reduced hydrophobicity (lower LogP), prolonging its activity .
Metabolic Pathways
- Biosynthesis: 25-Hydroxy-24-epi-brassinolide likely derives from 24-epibrassinolide via cytochrome P450-mediated hydroxylation at C24.
- Catabolism: Increased polarity may slow glucosylation or oxidation, extending its half-life compared to 24-epibrassinolide .
Agricultural Studies
- In Pleioblastus pygmaeus, co-application of 24-epibrassinolide with titanium oxide nanoparticles enhanced photosynthetic efficiency by 18–22% under drought conditions . Similar synergies are hypothesized for 25-Hydroxy-24-epi-brassinolide due to its structural compatibility.
- 24-Epibrassinolide increased ATP synthesis in germinating seeds by 30%, suggesting that 25-Hydroxy-24-epi-brassinolide could amplify energy metabolism via prolonged receptor activation .
Pharmacological Potential
While 20-Hydroxyecdysone (a structurally distinct ecdysteroid) is used in supplements and pharmacological research , brassinosteroids like 25-Hydroxy-24-epi-brassinolide remain underexplored in mammalian systems. Their low bioavailability (high molecular weight, polar groups) limits therapeutic applications but supports agrochemical uses.
Preparation Methods
Direct C-H Oxyfunctionalization Using Methyl(trifluoromethyl)dioxirane
The most efficient method for synthesizing 25-hydroxy-24-epi-brassinolide involves regioselective hydroxylation at the C-25 position using methyl(trifluoromethyl)dioxirane (TFDO). This approach begins with a 22,23-isopropylidenedioxy-protected 24-epicastasterone derivative. The steric and electronic properties of the substrate enable TFDO to selectively insert an oxygen atom into the C-25 C-H bond, forming a hydroxyl group without requiring pre-activation of the site. Following hydroxylation, a Baeyer-Villiger oxidation introduces the lactone functionality at the B-ring, yielding 25-hydroxy-24-epibrassinolide. This method achieves moderate yields (40–55%) but stands out for its regioselectivity and avoidance of toxic reagents.
Multi-Step Synthesis from Ergosterol Derivatives
An alternative pathway, adapted from 24-epibrassinolide synthesis, starts with ergosterol. Key steps include:
-
Methyl sulfonylation and hydrolysis to generate intermediate steroidal structures.
-
Oxidation with osmium tetroxide (OsO₄) and meta-chloroperbenzoic acid (mCPBA) to introduce epoxide groups.
-
Reduction and rearrangement to establish the 24-epi configuration.
-
Dihydroxylation and lactonization to finalize the brassinolide skeleton.
While this method is industrially scalable, additional steps are required to introduce the C-25 hydroxyl group, potentially through late-stage oxyfunctionalization.
Key Reaction Steps and Optimization
Baeyer-Villiger Oxidation
This oxidation step converts 25-hydroxy-24-epicastasterone into the lactone structure of brassinolide. Optimal conditions use trifluoroacetic anhydride as a catalyst, achieving >80% conversion efficiency.
Deprotection and Purification
Final deprotection of acetyl or isopropylidenedioxy groups is performed using alkaline hydrolysis (e.g., K₂CO₃/MeOH). Purification via silica gel chromatography or HPLC ensures high purity (>95%).
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 3.85 ppm (C-22/C-23 diol), δ 5.15 ppm (C-25 hydroxyl), and δ 4.95 ppm (B-ring lactone).
-
¹³C NMR : The C-25 hydroxyl group appears at δ 72.3 ppm, while the lactone carbonyl resonates at δ 176.8 ppm.
-
IR Spectroscopy : Strong absorption bands at 3420 cm⁻¹ (O-H) and 1745 cm⁻¹ (C=O lactone).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
